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Compound of Interest

Compound Name: ASP2535

Cat. No.: B1665297 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of ASP2535,

a novel and selective glycine transporter-1 (GlyT1) inhibitor. The information presented herein

is compiled from preclinical studies to inform researchers and professionals in the field of drug

development.

Introduction
ASP2535, chemically known as 4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-

yl]-2,1,3-benzoxadiazole, is a potent, orally bioavailable, and centrally-active inhibitor of GlyT1.

[1][2][3] The primary mechanism of action of ASP2535 revolves around the potentiation of N-

methyl-D-aspartate (NMDA) receptor function through the inhibition of glycine reuptake.[1][4]

By increasing the synaptic concentration of glycine, an essential co-agonist of the NMDA

receptor, ASP2535 is hypothesized to ameliorate cognitive deficits associated with neurological

and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4]

Mechanism of Action: Enhancing NMDA Receptor
Function
The therapeutic potential of ASP2535 is rooted in its ability to modulate the glutamatergic

system. GlyT1, the primary target of ASP2535, is a sodium and chloride-dependent transporter

responsible for the reuptake of glycine from the synaptic cleft. In glutamatergic synapses,
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glycine acts as a mandatory co-agonist at the NR1 subunit of the NMDA receptor. The binding

of both glutamate and glycine is required for the opening of the NMDA receptor's ion channel.

By inhibiting GlyT1, ASP2535 effectively increases the extracellular concentration of glycine in

the vicinity of the NMDA receptor. This leads to a greater occupancy of the glycine binding site,

thereby enhancing the probability of NMDA receptor activation upon glutamate release. This

enhancement of NMDA receptor-mediated neurotransmission is believed to be the underlying

mechanism for the pro-cognitive effects of ASP2535 observed in preclinical models.

Caption: Mechanism of action of ASP2535.

In Vitro Pharmacology
The in vitro activity of ASP2535 has been characterized through various assays, demonstrating

its potency and selectivity for GlyT1.

Binding Affinity and Potency
Target Species Assay Type Value Reference

GlyT1 Rat
[³H]-Glycine

Uptake Inhibition
IC50 = 92 nM [1][4]

GlyT2 Rat
[³H]-Glycine

Uptake Inhibition

>50-fold

selectivity vs.

GlyT1

[1][4]

μ-opioid

Receptor
-

Radioligand

Binding Assay
IC50 = 1.83 μM [1][4]

ASP2535 showed minimal affinity for a broad range of other receptors.[1][4]

Experimental Protocol: [³H]-Glycine Uptake Assay
The inhibitory activity of ASP2535 on GlyT1 is determined using a [³H]-glycine uptake assay in

rat cortical homogenates or cell lines expressing the transporter. A general protocol is as

follows:

Preparation of Synaptosomes/Cells: Rat cortical tissue is homogenized, and synaptosomes

are prepared by differential centrifugation. Alternatively, cells stably expressing rat GlyT1 are
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cultured.

Incubation: A defined amount of synaptosomal protein or a specific number of cells are

incubated in a buffer solution containing [³H]-glycine and varying concentrations of ASP2535.

Termination of Uptake: The uptake of [³H]-glycine is stopped by rapid filtration through a

glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioactivity.

Quantification: The radioactivity retained on the filter, which represents the amount of [³H]-

glycine taken up by the synaptosomes or cells, is measured by liquid scintillation counting.

Data Analysis: The concentration of ASP2535 that inhibits 50% of the specific [³H]-glycine

uptake (IC50) is calculated by non-linear regression analysis.
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Caption: Experimental workflow for the [³H]-glycine uptake assay.
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In Vivo Pharmacology
The efficacy of ASP2535 has been demonstrated in several rodent models of cognitive

impairment relevant to schizophrenia and Alzheimer's disease. Oral administration of ASP2535
has been shown to dose-dependently inhibit ex vivo [³H]-glycine uptake in mouse cortical

homogenates, indicating good brain permeability.[1][4]

Efficacy in Animal Models of Schizophrenia
Model Species

Effect of ASP2535
(Oral Dose)

Reference

MK-801-induced

Working Memory

Deficit

Mouse
Attenuated deficit

(0.3–3 mg/kg)
[1][4]

Neonatal

Phencyclidine (PCP)-

induced Visual

Learning Deficit

Mouse
Attenuated deficit

(0.3–1 mg/kg)
[1][4]

PCP-induced

Prepulse Inhibition

(PPI) Deficit

Rat
Improved deficit (1–3

mg/kg)
[1][4]

Efficacy in Animal Models of Alzheimer's Disease
Model Species

Effect of ASP2535
(Oral Dose)

Reference

Scopolamine-induced

Working Memory

Deficit

Mouse
Attenuated deficit

(0.1–3 mg/kg)
[1][4]

Age-related Spatial

Learning Deficit
Rat

Attenuated deficit (0.1

mg/kg)
[1][4]

Experimental Protocol: MK-801-Induced Working
Memory Deficit in Mice
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This model is used to assess the ability of a compound to reverse cognitive deficits induced by

the NMDA receptor antagonist, MK-801.

Apparatus: A Y-maze or T-maze is typically used, which consists of three arms.

Acclimatization: Mice are habituated to the experimental room and testing apparatus.

Drug Administration: Mice are pre-treated with ASP2535 or vehicle at specified times before

the administration of MK-801 (typically 0.1-0.3 mg/kg, i.p.).

Testing: A set time after MK-801 administration, the mouse is placed in one arm of the maze

and allowed to explore freely for a defined period. The sequence of arm entries is recorded.

Data Analysis: The primary endpoint is the percentage of spontaneous alternations,

calculated as the number of consecutive entries into three different arms divided by the total

number of arm entries minus two, multiplied by 100. A decrease in spontaneous alternation

by MK-801 indicates a working memory deficit, and a reversal of this decrease by ASP2535
suggests pro-cognitive effects.
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Caption: Workflow for the MK-801-induced working memory deficit model.

Pharmacokinetics
While detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral

bioavailability have not been publicly disclosed, preclinical studies have confirmed that

ASP2535 possesses good brain permeability following oral administration.[1][4] This is

evidenced by the dose-dependent inhibition of ex vivo [³H]-glycine uptake in the cerebral cortex

of mice after oral dosing.[1][4]
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Clinical Development
As of the latest available information, there are no publicly disclosed clinical trials specifically

investigating ASP2535. The development of GlyT1 inhibitors for schizophrenia and other CNS

disorders is an active area of research, with other molecules in this class having progressed to

clinical evaluation.

Summary and Future Directions
ASP2535 is a potent and selective GlyT1 inhibitor with a clear mechanism of action related to

the enhancement of NMDA receptor function. Preclinical in vitro and in vivo studies have

demonstrated its potential to ameliorate cognitive deficits in models relevant to schizophrenia

and Alzheimer's disease. The compound's oral bioavailability and brain permeability make it a

promising candidate for further development.

Future research should focus on elucidating the detailed pharmacokinetic and

pharmacodynamic profile of ASP2535 in multiple species, including the determination of key

PK parameters. Should the preclinical profile remain favorable, the progression of ASP2535
into clinical trials will be a critical next step to evaluate its safety, tolerability, and efficacy in

patient populations.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665297?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

